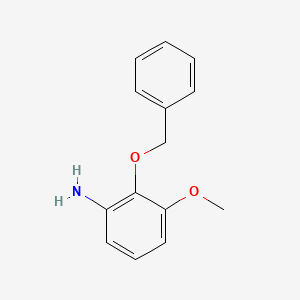
N-(4-amino-2-oxo-1,2-dihydropyrimidin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-amino-2-oxo-1,2-dihydropyrimidin-5-yl)benzamide is a compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by the presence of an amino group at the 4th position and an oxo group at the 2nd position of the pyrimidine ring, along with a benzamide moiety attached at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-oxo-1,2-dihydropyrimidin-5-yl)benzamide typically involves the reaction of 4-amino-2-oxo-1,2-dihydropyrimidine with benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-oxo-1,2-dihydropyrimidin-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted benzamides, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(4-amino-2-oxo-1,2-dihydropyrimidin-5-yl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-amino-2-oxo-1,2-dihydropyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. For instance, as a non-competitive antagonist of kainate receptors, it binds to a site distinct from the agonist binding site, thereby inhibiting receptor activation . This interaction affects neurotransmission pathways, which can have therapeutic implications for neurological disorders.
Comparison with Similar Compounds
Similar Compounds
4-amino-2-oxo-1,2-dihydropyrimidine: Lacks the benzamide moiety but shares the pyrimidine core.
N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide: Similar structure with an additional oxo group at the 6th position.
4-amino-N-(2-oxo-1,2-dihydro-4-pyrimidinyl)benzenesulfonamide: Contains a sulfonamide group instead of a benzamide group.
Uniqueness
N-(4-amino-2-oxo-1,2-dihydropyrimidin-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a non-competitive antagonist of kainate receptors sets it apart from other similar compounds .
Properties
IUPAC Name |
N-(6-amino-2-oxo-1H-pyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c12-9-8(6-13-11(17)15-9)14-10(16)7-4-2-1-3-5-7/h1-6H,(H,14,16)(H3,12,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDROKWGWDJLHCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(NC(=O)N=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-oxazolo[4,5-b]pyridin-2-ylBenzonitrile](/img/structure/B7904173.png)


![[2,2'-Bifuran]-5,5'-dicarboxylic acid](/img/structure/B7904186.png)






![4-Phenyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B7904260.png)



